molecular formula C16H12ClN3O4S B2964708 3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-68-9

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2964708
CAS RN: 886920-68-9
M. Wt: 377.8
InChI Key: NKSCIQJMERVPGX-UHFFFAOYSA-N
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Description

“3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Inhibition of Hedgehog (Hh) Signaling Pathway

This compound has shown promising inhibition of the hedgehog (Hh) signaling pathway . The Hh signaling pathway is crucial for the development of various embryonic tissues in invertebrate and vertebrate development, including brain, spinal cord, lungs, gut, and hematopoietic cells . Abnormal mutations of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Smoothened (Smo) Receptor Inhibition

The compound’s Hh inhibitory activities are derived from their inhibition to the Smoothened (Smo) receptor . The results showed the Smo inhibitory potency of these compounds correlated well with their Hh inhibition .

Anti-Tumor Activity

Given its ability to inhibit the Hh signaling pathway, this compound could potentially be used in anti-tumor treatments . Activation of the Hh signaling pathway can lead to cell proliferation and tumor growth .

Anti-Cancer Drug Efficacy Improvement

Recent studies have shown that activation of the Hh signaling pathway not only increases the risk of cancer patients, but also plays an important role in reducing the efficacy and tolerability of drugs . Therefore, this compound could potentially be used to improve the efficacy of anti-cancer drugs.

Synthesis of Dichlorobenzamide Derivatives

This compound could potentially be used in the synthesis of dichlorobenzamide derivatives . Dichlorobenzamide derivatives have a lot of application ranges of physical, chemical, and biological properties .

Anticonvulsive Activities

Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities . Therefore, this compound could potentially be used in the treatment of convulsive disorders.

properties

IUPAC Name

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-8-3-2-7-12(13)15-19-20-16(24-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSCIQJMERVPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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